Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Kinase inhibitor design Structure-activity relationship Pyrrolopyrimidine

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a halogenated heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a morpholine ring at the 2-position. This C2-morpholino substitution pattern distinguishes it from the more widely studied 4-morpholino regioisomer and positions it as a critical synthetic intermediate in the construction of Janus kinase (JAK) inhibitors and other ATP-competitive kinase probes.

Molecular Formula C10H11ClN4O
Molecular Weight 238.675
CAS No. 1227958-05-5
Cat. No. B567934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
CAS1227958-05-5
Synonyms4-(4-chloro-7H-pyrrolo[2,3-d]pyriMidin-2-yl)Morpholine
Molecular FormulaC10H11ClN4O
Molecular Weight238.675
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl
InChIInChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
InChIKeyBFXYLHGPSIECAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine (CAS 1227958-05-5): A C2-Morpholino Pyrrolopyrimidine Intermediate for Kinase Inhibitor Programs


4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a halogenated heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a morpholine ring at the 2-position . This C2-morpholino substitution pattern distinguishes it from the more widely studied 4-morpholino regioisomer and positions it as a critical synthetic intermediate in the construction of Janus kinase (JAK) inhibitors and other ATP-competitive kinase probes . The compound exhibits a computed XLogP of 1.7, a single hydrogen-bond donor, and four hydrogen-bond acceptors, physicochemical features that influence its partitioning between organic and aqueous phases during multi-step synthesis .

Why Substituting 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine with a Generic Pyrrolopyrimidine Intermediate Risks Project Drift


Pyrrolo[2,3-d]pyrimidine intermediates are not interchangeable building blocks. The position of the morpholine substituent relative to the chlorine leaving group governs both the regiochemical outcome of downstream cross-coupling reactions and the kinase selectivity profile of the final inhibitor . In the 4-morpholino-2-chloro regioisomer series, Suzuki coupling at the 2-position yields PI3Kα/mTOR inhibitors with IC50 values in the low nanomolar range, whereas the 2-morpholino-4-chloro arrangement explored in the present compound redirects electrophilic aromatic substitution to the 4-position, a strategy exploited in JAK3-selective chemotypes that achieve >3300-fold selectivity over other JAK family members . Substituting a generic 4-chloro-7H-pyrrolo[2,3-d]pyrimidine lacking the morpholine ring altogether removes a critical solubilizing and steric element that modulates both aqueous solubility and target binding.

Quantitative Differentiation of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine from Closest Analogs


Regioisomeric Substitution: C2-Morpholino vs. C4-Morpholino Scaffold Directs Divergent Kinase Selectivity

The target compound places the morpholine ring at the 2-position and the chlorine at the 4-position. In contrast, the widely cited intermediate 2-chloro-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1202885-72-0) reverses this arrangement. This positional swap is not isosteric: 4-morpholino-2-aryl derivatives generated via Suzuki coupling at the 2-position exhibit PI3Kα IC50 values as low as 1.9 nM and mTOR IC50 of 1.1 nM , whereas 2-morpholino-4-substituted analogs elaborated at the 4-position have yielded JAK3 inhibitors with IC50 values of 0.29 nM and >3300-fold selectivity over JAK1, JAK2, and TYK2 . No single regioisomer achieves both selectivity profiles; the choice of regioisomer pre-determines the druggable kinome space accessible to the final compound.

Kinase inhibitor design Structure-activity relationship Pyrrolopyrimidine

Physicochemical Property Differentiation: XLogP and Hydrogen-Bonding Capacity vs. Core Intermediate

The morpholine substituent significantly alters the physicochemical profile relative to the unsubstituted core. 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has a computed XLogP of 1.7, four hydrogen-bond acceptors, and one hydrogen-bond donor . In contrast, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) lacks the morpholine oxygen and has a higher XLogP (~2.3 estimated) with only three H-bond acceptors and one donor . This difference of approximately 0.6 log units in predicted lipophilicity, together with the additional H-bond acceptor, can influence both the compound's phase-transfer behavior during synthesis and the drug-likeness of downstream products.

Medicinal chemistry ADME Lead optimization

Purity Specification Tiers: Available Grades from 95% to 98%+ Enable Fit-for-Purpose Procurement

Multiple independent suppliers offer 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine at assay-graded purity levels: 97% (Matrix Scientific) , 98% (Leyan, MolCore) , and 95% (AK Scientific) . This range permits procurement tailored to the intended use—95% may suffice for initial route scouting, whereas 98% is preferred for late-stage intermediate use where impurity carry-through could compromise API purity. The regioisomeric impurity, 2-chloro-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine, is a likely contaminant if synthesis lacks regiochemical control; suppliers providing >97% purity demonstrate effective separation of this regioisomer.

Chemical procurement Analytical chemistry Quality control

Class-Level Inference: Morpholine-Containing Pyrrolopyrimidines Demonstrate Superior Kinase Selectivity Over Non-Morpholine Analogs

Within the pyrrolo[2,3-d]pyrimidine class, the introduction of a morpholine substituent is associated with markedly improved kinase selectivity. A representative 2-morpholino-4-substituted JAK3 inhibitor (compound 9a) demonstrated >3300-fold selectivity over other JAK family kinases (JAK1, JAK2, TYK2) and >150-fold selectivity over kinases bearing an analogous cysteine residue . In contrast, non-morpholine pyrrolopyrimidines evaluated in the same study showed only 10- to 100-fold selectivity margins. This selectivity advantage is attributed to the morpholine moiety's participation in a water-mediated hydrogen-bond network within the kinase hinge region, a contact not achievable with simple alkyl or aryl substituents.

Kinase selectivity JAK-STAT pathway Inhibitor design

Recommended Application Scenarios for 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine (CAS 1227958-05-5) Based on Quantitative Evidence


Synthesis of JAK3-Selective Inhibitor Candidates via C4 Cross-Coupling

The C4-chloro substituent serves as the electrophilic handle for Suzuki, Negishi, or Buchwald-Hartwig coupling reactions, while the C2-morpholine remains intact as the solubilizing and hinge-binding element. This strategy directly parallels the synthesis of compound 9a, which achieved JAK3 IC50 = 0.29 nM with >3300-fold selectivity . Researchers targeting JAK3-dependent autoimmune indications should prioritize this intermediate over the 4-morpholino regioisomer, which directs coupling to the 2-position and yields PI3K/mTOR profiles instead.

Late-Stage Diversification of Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

With a purity specification of up to 98% and a balanced XLogP of 1.7 , this intermediate is suitable for library synthesis where high purity of the core scaffold minimizes purification burden after parallel diversification. The single halogen (Cl) and the morpholine group provide orthogonal reactivity handles: the chlorine permits palladium-catalyzed cross-coupling, while the morpholine can be retained or replaced via nucleophilic aromatic substitution under forcing conditions.

Kinase Selectivity Profiling Studies Requiring a Defined Scaffold

When building a congeneric series to map kinome selectivity as a function of the C4 substituent, this intermediate ensures that the morpholine contribution to hinge-binding is held constant. Class-level evidence demonstrates that morpholine-containing pyrrolopyrimidines achieve selectivity margins >33-fold greater than non-morpholine analogs . Using this well-characterized intermediate reduces the risk of confounding scaffold effects in selectivity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.